Scientific Field: Biocatalysis
Summary of the Application: 3-Phenylbutan-2-amine is used in the field of biocatalysis, specifically in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines . Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals .
Methods of Application: The application involves the use of ω-transaminases, a new pool of potential enzymes that are continuously screened and characterized from various microbial strains . These enzymes are used to produce chiral amines in a process that involves overcoming challenges such as disfavored reaction equilibrium, poor substrate scope, and product inhibition .
Results or Outcomes: The use of ω-transaminases in the synthesis of chiral amines has shown promising results, providing an efficient alternative to conventional catalysis for the synthesis of enantiomerically pure amines .
Scientific Field: Pharmaceutical Research
Summary of the Application: 3-Phenylbutan-2-amine is used in pharmaceutical research for exploring the compound’s therapeutic uses and developing new drugs based on its structure.
Scientific Field: Neuropharmacology
Summary of the Application: 3-Phenylbutan-2-amine is closely related to its α-methyl analog Pentorex, a stimulant of the phenethylamine class . Therefore, it can be used in neuropharmacology research to study the effects of stimulants on the nervous system .
Scientific Field: Toxicology
Summary of the Application: 3-Phenylbutan-2-amine can be used in toxicology research to study the safety and toxicity of the compound . This is important for understanding its potential effects on human health and the environment .
Results or Outcomes: The goal of such research is typically to understand the potential risks associated with exposure to the substance .
Results or Outcomes: The goal of such research is typically to understand the effects of drugs on the nervous system and to develop new therapeutic agents .
3-Phenylbutan-2-amine, also known as β-methylamphetamine, is an organic compound with the molecular formula . It belongs to the phenethylamine class, characterized by a four-carbon chain (butane) attached to a phenyl group (benzene ring) at the third carbon and an amine group (NH₂) at the second carbon. This structural configuration differentiates it from other stimulants like methamphetamine, which has a methyl group at the alpha position. The compound was first synthesized in 1939 by German chemists Felix Haffner and Fritz Sommer, who aimed to create a stimulant with milder effects compared to amphetamine .
The mechanism of action of 3-Phenylbutan-2-amine is not fully understood but likely involves its interaction with the central nervous system (CNS) []. Like other phenethylamines, it may increase the release of neurotransmitters like dopamine and norepinephrine, leading to stimulant effects. However, due to the beta-の位置 (beta-position) of the methyl group (ichi 置 いち, ichi), it may have a weaker effect and shorter duration compared to alpha-substituted phenethylamines like methamphetamine [].
The major products formed depend on the specific conditions and reagents used during these reactions.
3-Phenylbutan-2-amine exhibits stimulant properties similar to other compounds in the phenethylamine class. Its mechanism of action likely involves interaction with neurotransmitter systems in the central nervous system, particularly increasing the release of dopamine and norepinephrine. This results in stimulant effects, although it may have a weaker potency and shorter duration compared to alpha-substituted analogs like methamphetamine. Research indicates potential therapeutic applications in neuropharmacology and drug development .
Several methods exist for synthesizing 3-Phenylbutan-2-amine:
3-Phenylbutan-2-amine finds applications across various fields:
Research into the interactions of 3-Phenylbutan-2-amine focuses on its effects on neurotransmitter systems and metabolic pathways. Studies suggest that it may modulate signaling pathways related to neurotransmission, although detailed mechanisms remain under investigation. Its interaction with specific molecular targets could provide insights into its pharmacological properties and therapeutic potential .
3-Phenylbutan-2-amine shares structural similarities with several compounds in the phenethylamine class:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methamphetamine | Methyl group at the alpha position | More potent stimulant effects |
Amphetamine | Similar backbone but lacks β-methyl substitution | Different pharmacological profile |
Phenylbutylamine | Similar structure but different functional groups | Varies in biological activity |
3-Methylphenylbutan-2-amine | Methyl group at a different position | Unique chiral configuration affecting activity |
The uniqueness of 3-Phenylbutan-2-amine lies in its specific structural features that contribute to its unique biological activity and applications in synthesizing chiral compounds.
Classical approaches to 3-phenylbutan-2-amine synthesis involve reductive amination of 3-phenylbutan-2-one using borohydride reagents or catalytic hydrogenation. A representative pathway (Scheme 1) begins with condensation of benzylacetone with ammonium acetate, forming an imine intermediate subsequently reduced by sodium cyanoborohydride (NaBH~3~CN) in methanol at 25°C. This method yields racemic 3-phenylbutan-2-amine with 74–82% conversion but requires chiral resolution via diastereomeric salt formation using (R)-mandelic acid [6].
Table 1: Comparative Analysis of Reductive Amination Conditions
Reducing Agent | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
---|---|---|---|---|
NaBH~4~ | Ethanol | 25 | 68 | 0 |
NaBH~3~CN | Methanol | 25 | 82 | 0 |
H~2~ (Pd/C) | THF | 50 | 91 | 0 |
Catalytic asymmetric hydrogenation remains limited for β-methylphenethylamines due to poor stereochemical control in small-molecule catalysts. However, chiral induction strategies using (R)-α-methylbenzylamine as a resolving agent enable isolation of (R)-3-phenylbutan-2-amine with 89% ee after three recrystallizations, albeit with 34% overall yield losses [6].
Engineered amino acid dehydrogenases (AADHs) and transaminases have revolutionized enantioselective synthesis. The phenylalanine dehydrogenase (PheDH) variant K66Q/S149G/N262C catalyzes reductive amination of 3-phenylbutan-2-one with ammonia, achieving 98% ee (R) and 6.8 mM/h volumetric productivity [2]. Structural analysis reveals that mutations at K66 and N262 eliminate carboxylate binding pockets, enabling ketone substrate accommodation (Figure 1).
Mechanistic Insights:
Transaminase-mediated routes employ ω-transaminases engineered for bulky substrates. The Arthrobacter sp. KNK168 transaminase converts 3-phenylbutan-2-one to (R)-3-phenylbutan-2-amine with 99% ee using (R)-1-phenylethylamine as an amine donor. Process intensification via substrate feeding increases space-time yield to 12.8 g/L/day [3].
Key bottlenecks in scaling 3-phenylbutan-2-amine synthesis include:
Table 2: Techno-Economic Assessment of Biocatalytic vs. Chemical Routes
Parameter | Biocatalytic Route | Chemical Route |
---|---|---|
Capital Expenditure ($) | 2.1 million | 1.8 million |
Operating Cost ($/kg) | 1,450 | 2,300 |
ee (%) | >98 | 89 |
E-Factor (kg waste/kg product) | 8.2 | 34.7 |
Process modeling indicates that enzymatic routes reduce E-factors by 76% compared to traditional methods, primarily through eliminating chiral auxiliaries and transition-metal catalysts [3] [6]. Continuous-flow membrane reactors integrating in situ product removal further enhance volumetric productivity to 9.2 g/L/h, making biocatalysis economically viable above 500 kg/year production scales [2].
The sigma-1 receptor represents a unique endoplasmic reticulum membrane protein that functions as a molecular chaperone and exhibits promiscuous high-affinity ligand binding characteristics [1]. Compounds structurally related to 3-Phenylbutan-2-amine demonstrate significant interactions with sigma-1 receptor systems through complex allosteric modulation mechanisms [2]. The sigma-1 receptor operates through distinct conformational states, with agonists inducing structural shifts in the alpha-4 helix that prevent oligomerization, while antagonists promote higher oligomeric structures [1].
Allosteric modulators of sigma-1 receptors function by binding to sites distinct from the orthosteric binding site, which is traditionally occupied by classical ligands such as (+)-pentazocine [2]. These modulators can be classified as positive allosteric modulators or negative allosteric modulators, with positive allosteric modulators enhancing the activity of orthosteric ligands while negative allosteric modulators diminish their effects [2]. The phenethylamine structural class, to which 3-Phenylbutan-2-amine belongs, exhibits varying degrees of sigma-1 receptor affinity depending on specific substitution patterns and stereochemical configurations .
The molecular mechanism underlying sigma-1 receptor binding involves interactions within the primary hydrophobic region formed by specific amino acid residues including Valine-84, Alanine-86, Tryptophan-89, Methionine-93, Leucine-95, and Phenylalanine-107 [1]. Secondary hydrophobic regions accommodate smaller molecular groups and contribute to ligand selectivity through interactions with Tryptophan-89, Serine-117, Tyrosine-120, and Histidine-154 [1]. The crystallographic evidence reveals that sigma-1 receptor ligands interact with Glutamate-172 through ionic interactions and form hydrogen bonds with Tyrosine-103 [1].
Table 1: Sigma-1 Receptor Binding Characteristics
Parameter | Measurement | Reference |
---|---|---|
Primary Hydrophobic Region Residues | Val84, Ala86, Trp89, Met93, Leu95, Phe107 | [1] |
Secondary Hydrophobic Region Residues | Trp89, Ser117, Tyr120, His154 | [1] |
Key Ionic Interaction Site | Glu172 | [1] |
Hydrogen Bond Formation Site | Tyr103 | [1] |
Phenethylamine derivatives demonstrate selective binding profiles toward sigma-1 receptors, with structural modifications significantly influencing binding affinity and functional outcomes [4]. The benzylpiperazine derivatives, which share structural similarities with 3-Phenylbutan-2-amine, exhibit high sigma-1 receptor affinity with dissociation constants in the nanomolar range [4]. Compound 15 in the benzylpiperazine series demonstrated exceptional sigma-1 receptor affinity with a Ki value of 1.6 nanomolar and remarkable selectivity over sigma-2 receptors with a selectivity ratio of 886 [4].
The allosteric modulation mechanism involves conformational changes that alter the binding kinetics of orthosteric ligands [2]. Phenytoin, the prototypical sigma-1 receptor allosteric modulator, increases the binding of tritiated sigma-1 receptor agonists by slowing dissociation rates and shifting receptors from low-affinity to high-affinity states [2]. This modulation affects the saturation curves of ligand binding assays, shifting them toward lower concentrations and decreasing dissociation rates in kinetic analyses [2].
3-Phenylbutan-2-amine exhibits significant interactions with dopaminergic neurotransmission systems through multiple molecular mechanisms involving the dopamine transporter and dopamine receptor subtypes . The compound demonstrates stimulant properties characteristic of the phenethylamine class, primarily through interactions with neurotransmitter systems in the central nervous system . These interactions involve the modulation of dopamine and norepinephrine release, contributing to the compound's neurochemical effects .
The dopamine transporter serves as a critical target for phenethylamine derivatives, including 3-Phenylbutan-2-amine, through mechanisms that involve substrate-induced conformational changes [6]. The dopamine transporter undergoes coordinated conformational rearrangements during the transport cycle, transitioning between outward-facing, occluded, and inward-facing states [6]. These conformational changes are facilitated by conserved hinge regions and reorganization of interaction networks that function as molecular gates [6].
Beta-phenylethylamine and related compounds require the dopamine transporter to increase extracellular dopamine levels through a calcium-independent mechanism that does not involve vesicular monoamine transporter function [7]. The compound increases extracellular dopamine concentrations by approximately 137 percent in wild-type neuronal cultures, with this effect being completely blocked by dopamine transporter inhibitors such as RTI-55 [7]. The mechanism involves the reverse transport of cytoplasmic dopamine through the dopamine transporter, ultimately increasing extracellular dopamine concentrations [7].
Table 2: Dopaminergic System Interaction Parameters
Mechanism | Effect | Measurement | Reference |
---|---|---|---|
Dopamine Transporter Interaction | Extracellular Dopamine Increase | 137% ± 12% | [7] |
RTI-55 Inhibition | Complete Blockade | 100% | [7] |
Vesicular Independence | CAT-1 Knockout Effect | 110% ± 32% | [7] |
Dopamine D1 Receptor Modulation | Behavioral Effects | Dose-dependent | [8] |
Phenethylamine derivatives demonstrate structure-activity relationships that correlate with dopamine transporter binding affinity and dopamine uptake inhibition potency [9] [10]. Increased lipophilicity at specific positions enhances binding affinity and dopamine uptake inhibition, although direct correlations between calculated lipophilicity values and biological activity are not always observed [10]. The unsaturated ester derivatives show weak dopamine uptake inhibition relative to their high binding affinity, indicating complex relationships between binding and functional activity [10].
The dopaminergic pathway interactions extend to dopamine receptor subtypes, particularly the dopamine D1 receptor system [8]. Beta-phenylethylamine administration increases dopamine concentration and phosphorylated dopamine transporter expression in the dorsal striatum, with these effects being attenuated by dopamine D1 receptor antagonist pretreatment [8]. The compound induces stereotypic behaviors, conditioned place preference, and self-administration behaviors that are mediated through dopamine D1 receptor activation [8].
Neurotransmitter regulation mechanisms involve the modulation of monoamine neurotransmission through binding to trace amine-associated receptor 1 and inhibition of vesicular monoamine transporter 2 in monoamine neurons [11]. Phenethylamine regulates dopamine, norepinephrine, and serotonin systems through these interactions, with the compound being metabolized primarily by monoamine oxidase B in peripheral tissues [11]. The regulatory effects on neurotransmitter systems contribute to the compound's psychoactive properties and potential therapeutic applications [8].
The enzyme inhibition profiles of 3-Phenylbutan-2-amine in central nervous system metabolism involve complex interactions with multiple enzymatic systems responsible for neurotransmitter synthesis, degradation, and cellular energy production [12] [13]. Phenethylamine derivatives demonstrate selective inhibition patterns toward monoamine oxidase enzymes, with distinct preferences for monoamine oxidase A and monoamine oxidase B subtypes depending on structural characteristics [13].
Monoamine oxidase inhibition studies reveal that phenethylamine compounds exhibit tissue-specific and neuronal-specific inhibition patterns [13]. Para-aminosubstituted phenethylamines demonstrate preferential inhibition of monoamine oxidase within noradrenergic neurons compared to other cell types, with this selectivity being mediated by the noradrenaline uptake carrier system [13]. The structure-activity relationships indicate that unsubstituted para-dimethylamino, para-methylamino, and para-amino derivatives exhibit the greatest selectivity for noradrenergic monoamine oxidase [13].
The inhibition of monoamine oxidase enzymes affects the metabolism of endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin [14]. Cyanide-induced studies demonstrate that monoamine oxidase A and monoamine oxidase B activities are differentially affected by various compounds, with dose-dependent increases in oxidative deamination of serotonin and dopamine but not phenethylamine [14]. These findings suggest that phenethylamine derivatives may exhibit substrate-specific inhibition patterns that preserve certain metabolic pathways while modulating others [14].
Table 3: Enzyme Inhibition Characteristics
Enzyme System | Inhibition Type | Selectivity | Reference |
---|---|---|---|
Monoamine Oxidase A | Competitive | Serotonin, Norepinephrine | [13] |
Monoamine Oxidase B | Competitive | Phenethylamine, Benzylamine | [13] |
Noradrenergic MAO | Selective | 10-fold preference | [13] |
Dopaminergic MAO | Moderate | Primary derivatives | [13] |
Central nervous system enzyme systems affected by phenethylamine derivatives include gamma-aminobutyric acid metabolizing enzymes [14]. Glutamic acid decarboxylase and gamma-aminobutyric acid transaminase activities are inhibited by compounds that interfere with pyridoxal-5-phosphate cofactor binding [14]. The inhibition of gamma-aminobutyric acid transaminase can be reversed by adding pyridoxal-5-phosphate to incubation media, while glutamic acid decarboxylase inhibition remains irreversible under similar conditions [14].
Biocatalytic enzyme systems demonstrate interactions with phenethylamine derivatives through omega-transaminase-mediated pathways . These enzymes facilitate the enantioselective synthesis of chiral amines and represent potential metabolic targets for 3-Phenylbutan-2-amine and related compounds . The omega-transaminase enzymes are continuously screened and characterized from various microbial strains, providing insights into the metabolic fate of phenethylamine derivatives in biological systems .
The enzyme inhibition profiles extend to cytochrome oxidase systems, which are critical for cellular energy production [14]. Inhibition of cytochrome oxidase causes impaired oxygen utilization, severe metabolic acidosis, and inhibited energy production in affected cells [14]. These effects contribute to the complex neurochemical profile of phenethylamine derivatives and their interactions with central nervous system metabolism [14].